REACTION_SMILES
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[C:22]([CH2:23][CH3:24])(=[O:25])[Cl:26].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl:12][c:13]1[c:14]2[c:15]([n:16][cH:17][cH:18]1)[cH:19][cH:20][s:21]2>>[Cl:12][c:13]1[c:14]2[c:15]([n:16][cH:17][cH:18]1)[cH:19][c:20]([C:22]([CH2:23][CH3:24])=[O:25])[s:21]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2ccsc12
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Name
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Type
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product
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Smiles
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CCC(=O)c1cc2nccc(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |